

6-methoxyquinolin-2(1H)-one synthesis mechanism and reaction pathway

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Compound of Interest

Compound Name: 6-methoxyquinolin-2(1H)-one

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The Synthesis of 6-methoxyquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis mechanisms and reaction pathways for **6-methoxyquinolin-2(1H)-one**, a key heterocyclic scaffold in medicinal chemistry. This document details modern and classical synthetic strategies, presenting quantitative data, experimental protocols, and visualized reaction mechanisms to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

Quinolin-2(1H)-one derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse pharmacological activities. The methoxy-substituted analogue, **6-methoxyquinolin-2(1H)-one**, serves as a crucial intermediate in the synthesis of various biologically active molecules. Understanding its synthesis is paramount for the efficient development of novel therapeutics. This guide explores various synthetic routes, from traditional named reactions to contemporary catalytic methods.

Modern Synthetic Approaches

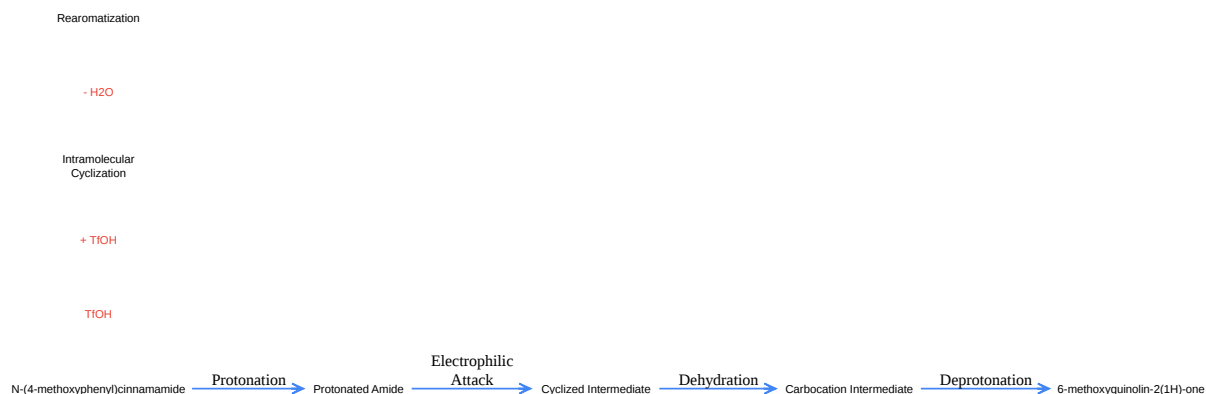
A recently developed elegant and high-yielding protocol involves the cycloelimination of cinnamanilides, offering a robust method for the synthesis of quinolin-2(1H)-ones.

Triflic Acid-Mediated Cycloelimination of Cinnamanilides

A versatile and efficient method for the synthesis of quinolin-2(1H)-one derivatives involves the triflic acid (TfOH)-mediated cycloelimination of N-phenyl cinnamanilides. This approach allows for the formation of the quinolinone core in moderate to excellent yields.[1] The reaction is particularly effective for substrates bearing electron-donating groups and halogens on the N-phenyl ring.[1]

The proposed mechanism for this transformation begins with the protonation of the amide oxygen by triflic acid, which initiates an intramolecular electrophilic cyclization onto the aniline ring. Subsequent elimination and aromatization steps lead to the final quinolin-2(1H)-one product.

Plausible Mechanism for TfOH-Mediated Cycloelimination



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Caption: TfOH-mediated synthesis of **6-methoxyquinolin-2(1H)-one**.

Classical Synthetic Methods

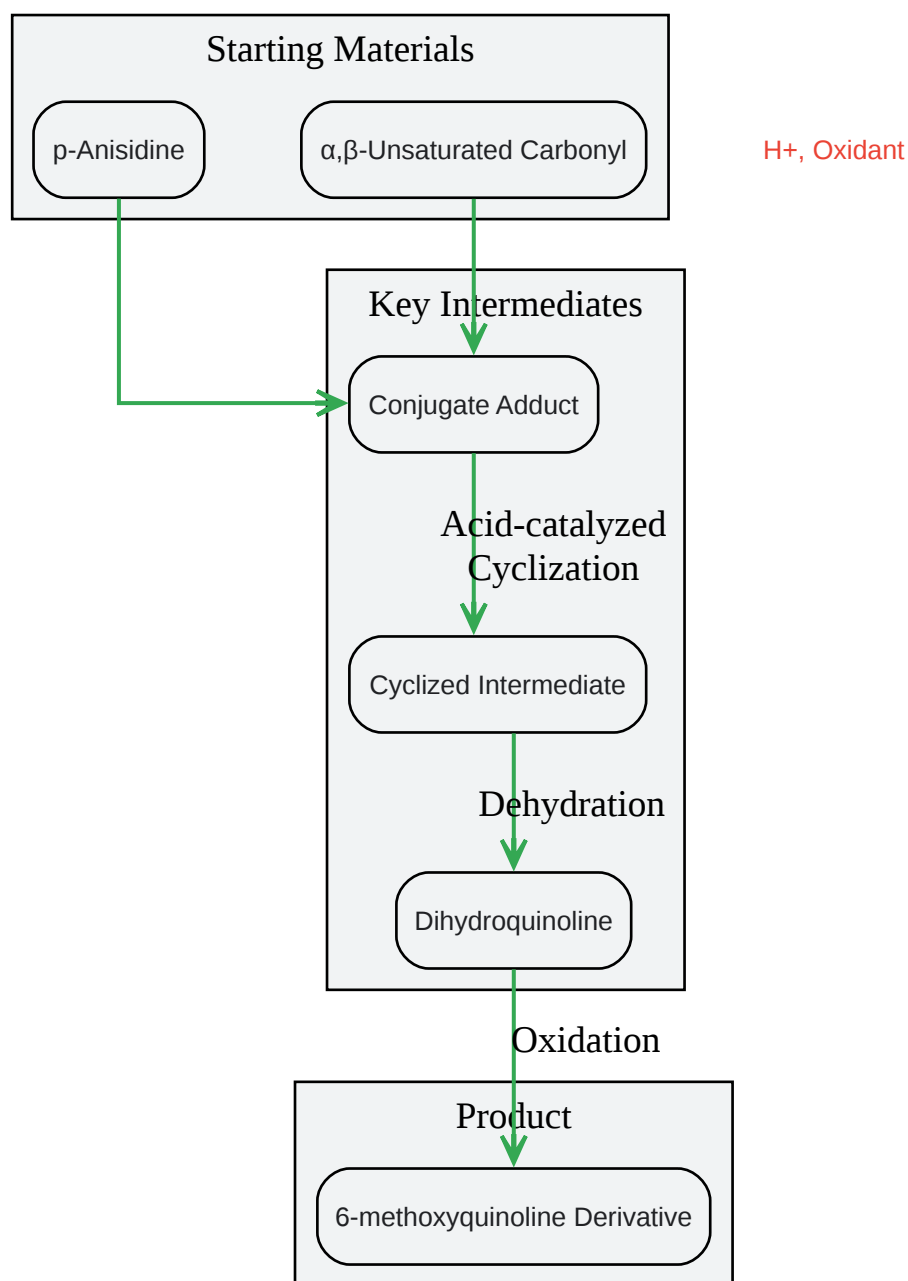
Several classical named reactions provide established routes to the quinoline core, which can be adapted for the synthesis of **6-methoxyquinolin-2(1H)-one**.

Skraup-Doebner-von Miller Reaction

The Skraup-Doebner-von Miller reaction is a fundamental method for quinoline synthesis, involving the reaction of an aniline with an α,β -unsaturated carbonyl compound under acidic conditions.^[2] For the synthesis of 6-methoxyquinoline, p-anisidine would be the starting aniline. The α,β -unsaturated carbonyl compound can be generated in situ, for instance, from the dehydration of glycerol in the Skraup synthesis.^{[3][4]} The reaction is typically catalyzed by strong acids like sulfuric acid, often in the presence of an oxidizing agent such as nitrobenzene.^{[3][4]}

The mechanism is complex and has been a subject of debate, but it is generally accepted to proceed through a 1,4-conjugate addition of the aniline to the α,β -unsaturated carbonyl compound, followed by cyclization and dehydration-oxidation to form the aromatic quinoline ring.^[2] A fragmentation-recombination mechanism has also been proposed based on isotopic labeling studies.^{[2][5][6]}

Generalized Doebner-von Miller Reaction Pathway



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Caption: Logical flow of the Doebner-von Miller reaction.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for various synthetic methods leading to **6-methoxyquinolin-2(1H)-one** and its precursors.

Starting Material	Reagents and Conditions	Product	Yield (%)	Reference
4-methoxycinnamamide	Triflic acid, 110 °C	6-hydroxyquinolin-2(1H)-one	62	[1]
6-bromoquinolin-2(1H)-one	NaOMe, CuI, DMF, reflux, 36 h	6-methoxyquinolin-2(1H)-one	Not specified	[1][7]
N-(3,4-dibromophenyl)cinnamamide	Triflic acid, 110 °C, 4 h	Dibromoquinolin-2(1H)-one	91	[7]
Mixture of dibromoquinolin-2(1H)-ones	NaOMe, CuI, DMF, reflux, 36 h	Mixture of dimethoxyquinolin-2(1H)-ones	Not specified	[1]
6,7-dimethoxyquinolin-2(1H)-one	AlCl3, DCM, rt, 24 h	7-hydroxy-6-methoxyquinolin-2(1H)-one	41	[1][7]
5,6-dimethoxyquinolin-2(1H)-one	AlCl3, DCM, rt, 24 h	5-hydroxy-6-methoxyquinolin-2(1H)-one	52	[1]
p-Anisidine, Benzaldehyde, Pyruvic acid	Ethanol, reflux	6-methoxy-2-phenylquinoline-4-carboxylic acid	23	[8]
p-Anisidine, 1,3-Propanediol	Transition metal catalyst, 150 °C, 12 h	6-methoxyquinoline	72	[9]

Experimental Protocols

Synthesis of 6-methoxyquinolin-2(1H)-one from 6-bromoquinolin-2(1H)-one[1][7]

- To a solution of 6-bromoquinolin-2(1H)-one (1 equivalent) in 30 mL of dry dimethylformamide (DMF), add copper(I) iodide (10 mol %).
- Stir the mixture for 30 minutes at room temperature.
- Slowly add freshly prepared sodium methoxide (prepared from 5 g of sodium metal in 10 mL of methanol).
- Reflux the reaction mixture for 36 hours, monitoring the progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes.
- After completion, cool the reaction mixture to room temperature.
- Remove the DMF under vacuum.
- Extract the residue with methanol.
- Purify the crude product by column chromatography on silica gel using a 95:5 mixture of chloroform and methanol as the eluent to obtain the pure product.

General Procedure for the Doebner Reaction to Synthesize 6-methoxy-2-arylquinoline-4-carboxylic acid[8]

- Prepare a solution of the appropriate benzaldehyde (9.45 mmol) and pyruvic acid (1.26 g, 14.3 mmol) in 5 mL of ethanol.
- Heat the solution for 30 minutes.
- Add p-anisidine (9.45 mmol) to the solution and reflux the mixture overnight.
- After cooling, filter the resulting precipitate.
- Wash the precipitate with ethanol and hexane.
- Recrystallize the product from ethanol to obtain the pure 6-methoxy-2-arylquinoline-4-carboxylic acid.

Spectroscopic Data

The structural confirmation of **6-methoxyquinolin-2(1H)-one** and related compounds is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for 6,7-Dimethoxyquinolin-2(1H)-one[7]

Technique	Data
¹ H NMR (400 MHz, DMSO-d ₆)	δ: 11.56 (s, 1H), 7.77 (d, J = 8.0 Hz, 1H), 7.18 (s, 1H), 6.85 (s, 1H), 6.32 (d, J = 12.0 Hz, 1H), 3.80 (s, 3H), 3.78 (s, 3H)
¹³ C NMR (100 MHz, DMSO-d ₆)	δ: 161.19, 151.21, 144.11, 139.12, 133.91, 118.08, 111.69, 108.18, 97.04, 55.10, 54.92
FT-IR (KBr) cm ⁻¹	3302 (-NH), 2827 (-CH ₃), 1659 (-C=O)
HRMS (ESI-MS) m/z	Calculated for C ₁₁ H ₁₂ NO ₃ [M+H] ⁺ : 206.0817, Found: 206.0598

Table 3: Spectroscopic Data for 5,6-Dimethoxyquinolin-2(1H)-one[7]

Technique	Data
¹ H NMR (400 MHz, DMSO-d ₆)	δ: 11.62 (s, 1H), 7.96 (d, J = 12.0 Hz, 1H), 7.34 (d, J = 8.0 Hz, 1H), 7.02 (d, J = 12.0 Hz, 1H), 6.48 (d, J = 8.0 Hz, 1H), 3.85 (s, 3H), 3.83 (s, 3H)
¹³ C NMR (100 MHz, DMSO-d ₆)	δ: 161.89, 146.43, 144.55, 134.49, 134.29, 122.54, 118.47, 114.47, 110.74, 61.61, 57.20
FT-IR (KBr) cm ⁻¹	3328 (-NH), 2916 (-CH ₃), 1653 (-C=O)
HRMS (ESI-MS) m/z	Calculated for C ₁₁ H ₁₂ NO ₃ [M+H] ⁺ : 206.0817, Found: 206.0816

Conclusion

The synthesis of **6-methoxyquinolin-2(1H)-one** can be achieved through a variety of methods, each with its own advantages and limitations. Modern approaches, such as the triflic acid-mediated cycloelimination of cinnamanilides, offer high yields and good functional group tolerance. Concurrently, classical methods like the Skraup-Doebner-von Miller reaction remain relevant and provide foundational routes to the quinoline scaffold. The selection of a particular synthetic pathway will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability. This guide provides the necessary data, protocols, and mechanistic understanding to aid researchers in making informed decisions for the synthesis of this important heterocyclic compound.

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